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Abstract: This technical guide provides a comprehensive overview of the methodologies and

data interpretation required for the structural elucidation of 2-Heptanone, 7-(methylamino)-.

Due to the absence of published experimental data for this specific compound, this guide

utilizes predicted spectroscopic data to illustrate the elucidation process. It covers a systematic

workflow, detailed experimental protocols for key analytical techniques including Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy, and presents a hypothetical signaling pathway to demonstrate the potential

biological relevance of this molecule. All quantitative data is summarized in structured tables,

and logical workflows are visualized using Graphviz diagrams.

Introduction
2-Heptanone, 7-(methylamino)-, also known by its IUPAC name 7-(methylamino)heptan-2-one,

is a bifunctional organic molecule containing both a ketone and a secondary amine.[1] The

presence of these two functional groups suggests potential for diverse chemical reactivity and

biological activity. Accurate structural confirmation is the foundational step in understanding its

properties and potential applications in fields such as medicinal chemistry and materials

science. This guide outlines the comprehensive process for its structure elucidation using

modern spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b022891?utm_src=pdf-interest
https://www.rsc.org/images/MS1_tcm18-102518.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
A summary of the known and computed properties of 2-Heptanone, 7-(methylamino)- is

presented in Table 1.[1]

Property Value Source

Molecular Formula C₈H₁₇NO PubChem[1]

Molecular Weight 143.23 g/mol PubChem[1]

IUPAC Name 7-(methylamino)heptan-2-one PubChem[1]

SMILES CC(=O)CCCCCNC PubChem[1]

Exact Mass 143.131014 g/mol PubChem[1]

Topological Polar Surface Area 29.1 Å² PubChem[1]

Structure Elucidation Workflow
The process of determining the structure of an unknown compound is a systematic, multi-step

approach. It begins with determining the molecular formula and proceeds through the

identification of functional groups and the assembly of the molecular skeleton.

Figure 1: General workflow for organic structure elucidation.

Spectroscopic Analysis & Interpretation
Disclaimer: The spectroscopic data presented in this section (MS, IR, NMR) is predicted and

intended for illustrative purposes to guide researchers, as no experimentally derived data has

been published for this compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural information derived from its fragmentation patterns.

Predicted Mass Spectrometry Data
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m/z (charge/mass
ratio)

Proposed
Fragment

Formula of
Fragment

Notes

144 [M+H]⁺ C₈H₁₈NO⁺

Protonated molecular

ion (observed in ESI,

CI)

143 [M]⁺˙ C₈H₁₇NO⁺˙
Molecular ion

(observed in EI)

128 [M - CH₃]⁺ C₇H₁₄NO⁺

Loss of a methyl

radical from the acetyl

group.

100 [M - C₃H₇]⁺ C₅H₁₀NO⁺
Cleavage at the C3-

C4 bond.

86 [C₅H₁₂N]⁺ C₅H₁₂N⁺

Alpha-cleavage

adjacent to the

nitrogen atom.

58 [C₃H₈N]⁺ C₃H₈N⁺

McLafferty-type

rearrangement

product.

44 [C₂H₆N]⁺ C₂H₆N⁺

Alpha-cleavage

adjacent to the

nitrogen, loss of

propene.

43 [C₂H₃O]⁺ C₂H₃O⁺

Acylium ion from

cleavage of the C2-C3

bond.

Interpretation:

The protonated molecular ion [M+H]⁺ at m/z 144 confirms the molecular weight of 143 g/mol

.

The presence of a nitrogen atom is suggested by the odd molecular weight (Nitrogen Rule).
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The prominent peak at m/z 43 is characteristic of a methyl ketone, corresponding to the

[CH₃CO]⁺ acylium ion.

The peak at m/z 44 is a strong indicator of a secondary amine, resulting from alpha-cleavage

adjacent to the nitrogen atom, yielding the [CH₂=NHCH₃]⁺ fragment.

The fragment at m/z 58 likely arises from a McLafferty rearrangement, a common

fragmentation pathway for ketones, involving the transfer of a gamma-hydrogen to the

carbonyl oxygen.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution

to a final concentration of ~10 µg/mL.[2]

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

flow rate of 5-10 µL/min.

ESI Source Parameters:

Ionization Mode: Positive

Capillary Voltage: 3.5 - 4.5 kV

Nebulizing Gas (N₂): 1-2 Bar

Drying Gas (N₂): 4-8 L/min

Source Temperature: 150 - 250 °C

Data Acquisition: Acquire spectra in the m/z range of 50-500. Use an internal calibrant (lock

mass) to ensure high mass accuracy for molecular formula determination.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of specific frequencies of infrared light, which correspond to the vibrational

frequencies of bonds.

Predicted IR Absorption Data

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3300 Medium, Sharp N-H Stretch Secondary Amine

2935, 2860 Strong C-H Stretch sp³ C-H (Alkyl)

~1715 Strong, Sharp C=O Stretch Ketone

~1460 Medium C-H Bend CH₂ Scissoring

~1170 Medium C-N Stretch Aliphatic Amine

Interpretation:

A strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of a carbonyl (C=O) group,

consistent with a ketone.[3][4]

The absorption at ~3300 cm⁻¹ is characteristic of an N-H bond stretch from a secondary

amine. Primary amines would typically show two bands in this region.[3]

Strong peaks just below 3000 cm⁻¹ (2935 and 2860 cm⁻¹) confirm the presence of sp³

hybridized C-H bonds in the alkyl chain.

The peak around 1170 cm⁻¹ corresponds to the C-N stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation: Place a small, solvent-free amount of the purified compound (typically a

few milligrams of a solid or a single drop of a liquid) directly onto the ATR crystal (e.g.,

diamond or ZnSe).
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Background Scan: With the clean, empty ATR crystal, run a background scan to acquire a

spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from

the sample spectrum.

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good

contact with the crystal. Acquire the sample spectrum.

Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is recorded in the 4000-400 cm⁻¹ range.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft cloth after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. ¹H NMR provides information about the electronic environment, number,

and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label
Chemical Shift
(δ, ppm)

Multiplicity Integration
Proposed
Assignment

a 2.62 t, J = 7.1 Hz 2H -CH₂- (C6)

b 2.45 s 3H -NCH₃

c 2.41 t, J = 7.4 Hz 2H -CH₂- (C3)

d 2.14 s 3H -COCH₃ (C1)

e 1.57 p, J = 7.3 Hz 2H -CH₂- (C4)

f 1.49 p, J = 7.1 Hz 2H -CH₂- (C5)

g 1.10 (broad) s 1H -NH-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Proposed Assignment

209.5 C=O (C2)

51.5 -CH₂-N (C7)

43.8 -CH₂- (C3)

36.2 N-CH₃

29.9 -COCH₃ (C1)

29.5 -CH₂- (C6)

26.5 -CH₂- (C5)

23.8 -CH₂- (C4)

Interpretation:

¹H NMR: The two singlets at δ 2.14 (3H) and δ 2.45 (3H) are characteristic of a methyl

ketone and an N-methyl group, respectively. The downfield chemical shifts of the triplets at δ

2.62 (C6) and δ 2.41 (C3) are due to their proximity to the electron-withdrawing amine and

carbonyl groups. The remaining methylene groups (C4, C5) appear as overlapping multiplets

in the typical alkyl region (~δ 1.5-1.6). The broad singlet at δ 1.10 is indicative of the

exchangeable amine proton.

¹³C NMR: The signal at δ 209.5 is unequivocally assigned to the ketone carbonyl carbon.

The signals at δ 51.5 and δ 36.2 correspond to the carbons directly attached to the nitrogen.

The remaining four signals in the upfield region (δ 23-44) represent the four methylene

carbons of the heptanone chain.

Experimental Protocol: 1D and 2D NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00) if not already present in the solvent.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim

the magnetic field to achieve high homogeneity and resolution.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: 90° pulse, 1-2 second relaxation delay, 16-32 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to TMS.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or PENDANT pulse

sequence to obtain multiplicity information).

Typical parameters: 30-45° pulse, 2-second relaxation delay, 1024 or more scans.

2D NMR (if needed for confirmation):

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming

adjacent protons in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over 2-3 bonds, crucial for connecting fragments (e.g., correlating the C1

methyl protons to the C2 carbonyl carbon).

Hypothetical Biological Activity and Signaling
Pathway
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Aminoketone structures are present in various biologically active molecules. The secondary

amine could act as a protonatable site for receptor interaction, while the ketone could be a site

for enzymatic reduction. A hypothetical mode of action could involve the inhibition of an

enzyme, such as a histone deacetylase (HDAC) or a monoamine oxidase (MAO), where the

alkyl chain occupies a hydrophobic pocket and the amine interacts with a key residue.

Figure 2: Hypothetical inhibitory action on a target enzyme.

Conclusion
Based on the comprehensive analysis of predicted spectroscopic data, the structure of the

compound is unequivocally confirmed as 7-(methylamino)heptan-2-one. The mass spectrum

establishes the molecular formula C₈H₁₇NO. IR spectroscopy identifies the key functional

groups: a secondary amine and a ketone. Finally, ¹H and ¹³C NMR spectroscopy, supported by

2D correlation experiments, elucidate the precise connectivity of the carbon-hydrogen

framework, confirming the positions of the methyl ketone and methylamino groups at opposite

ends of a five-carbon alkyl chain. This structured approach provides a reliable blueprint for the

elucidation of this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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